9-(beta-D-Xylofuranosyl)guanine

Description

Definition and Classification as a Guanosine (B1672433) Analog

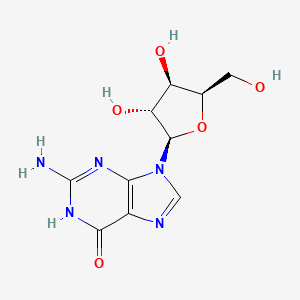

9-(beta-D-Xylofuranosyl)guanine is a synthetic purine (B94841) nucleoside. Structurally, it is an analog of the natural nucleoside guanosine. The key distinction lies in the sugar moiety: while guanosine contains a beta-D-ribofuranose sugar, this compound incorporates a beta-D-xylofuranose sugar. nih.govmdpi.com This alteration, specifically the different stereochemical arrangement of the hydroxyl group at the 3'-position of the sugar ring, fundamentally influences its biological properties and metabolic fate compared to its naturally occurring counterpart. As a purine nucleoside, it consists of a guanine (B1146940) base attached to the xylofuranose (B8766934) sugar via a β-N9-glycosidic bond. mdpi.com

Positioning within the Broader Field of Nucleoside and Nucleotide Research

The study of this compound is firmly rooted in the expansive field of nucleoside and nucleotide research. This area of investigation focuses on the synthesis, biological evaluation, and structure-activity relationships of natural and modified nucleosides and nucleotides. These compounds are fundamental to numerous biological processes, including nucleic acid (DNA and RNA) synthesis, cellular signaling, and energy metabolism.

The scientific interest in synthetic nucleosides like this compound stems from their potential to act as antimetabolites. By mimicking natural nucleosides, they can interfere with the replication of viruses or the proliferation of cancer cells, which often have high rates of nucleic acid synthesis. The exploration of xylofuranosyl nucleosides, in particular, is part of a broader effort to understand how modifications to the sugar moiety of a nucleoside can impact its biological activity, with the ultimate goal of developing more selective and potent therapeutic agents. nih.gov

Historical Development and Early Investigations of Xylofuranosyl Nucleosides

The systematic synthesis and biological investigation of xylofuranosyl nucleosides, including this compound, gained momentum in the latter half of the 20th century. A notable 1986 study systematically synthesized the alpha- and beta-D-xylofuranosyl analogs of the five naturally occurring nucleic acid bases. nih.gov The beta-anomers, including this compound, were prepared through the glycosylation of the purine or pyrimidine (B1678525) bases with a protected xylofuranose derivative. nih.gov

Early research into these compounds was driven by the search for new antiviral and anticancer agents. A 1977 study investigated the synthesis and anti-DNA virus activity of the 5'-monophosphate and cyclic 3',5'-monophosphate derivatives of this compound. nih.gov These early investigations revealed that while this compound and its phosphorylated derivatives demonstrated moderate activity against a variety of DNA viruses, they were less potent than existing antiviral agents like 9-(beta-D-arabinofuranosyl)adenine (ara-A). nih.gov These foundational studies were crucial in establishing the biological potential of xylofuranosyl nucleosides and set the stage for further exploration of their mechanisms of action and structure-activity relationships.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-FTWQFJAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27462-39-1 | |

| Record name | Guanine, 9-(beta-D-xylofuranosyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027462391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biochemical Pathways and Enzyme Interactions of 9 Beta D Xylofuranosyl Guanine

Intracellular Metabolism and Anabolism

Substrate Recognition by Cellular Kinases and Phosphorylation to Nucleotides

For many nucleoside analogs, the initial and rate-limiting step in their activation is the phosphorylation to the 5'-monophosphate form, a reaction catalyzed by cellular nucleoside or nucleotide kinases. While direct studies on the enzymatic phosphorylation of 9-(beta-D-Xylofuranosyl)guanine are not extensively detailed in available literature, the metabolic pathways of structurally related guanosine (B1672433) analogs provide significant insights.

Nucleoside monophosphate kinases play a crucial role in the synthesis of nucleotides necessary for cellular metabolism and are also pivotal for the phosphorylation of nucleoside and nucleotide analogs used in therapeutic applications. nih.gov For instance, research on the related compound, 9-β-D-arabinofuranosylguanine (araG), has shown that its monophosphate form can be a substrate for guanylate kinase. nih.gov A study utilizing guanylate kinase from Drosophila melanogaster demonstrated that the enzyme could phosphorylate the monophosphates of deoxyguanosine analogs, including araG. nih.gov This suggests that this compound, upon initial phosphorylation to its monophosphate, could be a substrate for guanylate kinase, which would then catalyze its conversion to the diphosphate (B83284) form. The subsequent phosphorylation to the active triphosphate form would likely be carried out by nucleoside diphosphate kinases.

The table below summarizes the key enzymes involved in the phosphorylation cascade of nucleoside analogs, which is the likely pathway for this compound.

| Enzyme Class | Function | Likely Substrate Progression for this compound |

| Nucleoside Kinase | Catalyzes the initial phosphorylation of the nucleoside to its 5'-monophosphate. | This compound → this compound-5'-monophosphate |

| Nucleoside Monophosphate Kinase (e.g., Guanylate Kinase) | Phosphorylates the monophosphate to the diphosphate form. nih.gov | This compound-5'-monophosphate → this compound-5'-diphosphate |

| Nucleoside Diphosphate Kinase | Catalyzes the final phosphorylation to the triphosphate form. | This compound-5'-diphosphate → this compound-5'-triphosphate |

Studies on Nucleoside Cleavage and Nucleotide Formation

The metabolic fate of a nucleoside analog is a balance between its anabolic activation and catabolic degradation. A key catabolic process is the cleavage of the N-glycosidic bond that links the purine (B94841) base to the sugar moiety, a reaction catalyzed by purine nucleoside phosphorylase (PNP). This cleavage would render the compound inactive. PNP plays a crucial role in the breakdown and recycling of guanine (B1146940) nucleosides. nih.gov Dysregulation of PNP can lead to an accumulation of its substrates, namely (deoxy)guanosine nucleosides. nih.gov While there is no direct evidence of this compound being a substrate for PNP, its structural similarity to endogenous guanosine suggests it is a potential candidate for such cleavage.

Conversely, nucleotide formation is an essential anabolic step. While enzymatic synthesis within cells is the primary biological mechanism, chemical synthesis methods have also been developed. For example, this compound has been chemically converted to its 5'-monophosphate (xylo-GMP) and its cyclic 3',5'-monophosphate (c-xylo-GMP), confirming the feasibility of these nucleotide forms.

Influence on Endogenous Nucleotide Pool Homeostasis and Precursor Utilization

The introduction of a nucleoside analog into a cell can perturb the delicate balance of the endogenous nucleotide pools. These pools are tightly regulated to ensure a sufficient supply for nucleic acid synthesis and other metabolic processes. The catabolism of purines and pyrimidines from cellular turnover that are not salvaged are typically excreted, and dietary purines are largely catabolized rather than being used for nucleotide synthesis. utah.edu

The phosphorylation of this compound and its subsequent metabolites can compete with endogenous nucleosides and nucleotides for the same enzymes. For example, the triphosphate form of a guanosine analog could potentially inhibit DNA and RNA polymerases, thereby interfering with nucleic acid synthesis. This has been observed with the triphosphate form of araG, which acts as a competitive inhibitor with respect to dGTP for DNA polymerases.

Furthermore, the presence of an exogenous nucleoside analog might trigger feedback inhibition or allosteric regulation of the de novo purine synthesis pathway, thereby altering the production of endogenous purine nucleotides. One study highlighted that the oxidation of the guanine nucleotide pool can be a significant event in cellular metabolism under certain stress conditions. nih.gov While the direct impact of this compound on these processes has not been explicitly studied, it is a recognized phenomenon for many nucleoside analogs.

Interactions with Host Cellular Enzymes and Receptors

Beyond its role in metabolic pathways, this compound, as a guanosine analog, can interact with specific host cell receptors, leading to the modulation of immune responses.

Activation of Toll-like Receptor 7 (TLR7) Signaling

A significant finding in the study of guanosine analogs is their ability to act as agonists for Toll-like Receptor 7 (TLR7). medchemexpress.com TLR7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA, particularly from viruses. medchemexpress.com Studies have shown that the immunostimulatory and antiviral activities of several guanosine analogs are dependent on their ability to activate TLR7. medchemexpress.com

The activation of TLR7 by these analogs appears to require endosomal maturation, as inhibitors of this process can reduce the downstream signaling. medchemexpress.com The interaction is thought to occur at a nucleoside binding site on the TLR7 protein. medchemexpress.com This binding, in conjunction with the presence of single-stranded RNA, leads to the dimerization of the receptor and the initiation of a downstream signaling cascade.

Downstream Immunomodulatory Effects Mediated by TLR7 Activation (e.g., Type I Interferon Induction)

The activation of TLR7 by this compound and related guanosine analogs triggers a signaling pathway that results in profound immunomodulatory effects. medchemexpress.com A key outcome of this pathway is the production of type I interferons (IFN-α and IFN-β), which are potent antiviral cytokines. medchemexpress.com

The TLR7 signaling cascade involves the recruitment of the adaptor protein MyD88, which in turn leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), particularly IRF-7 in plasmacytoid dendritic cells. These transcription factors then move to the nucleus and induce the expression of genes for type I interferons and other pro-inflammatory cytokines. medchemexpress.com

The induction of type I interferons by guanosine analogs has been observed in various animal models and in human peripheral blood leukocytes. medchemexpress.com This effect is believed to be a primary mechanism behind the antiviral properties of these compounds. medchemexpress.com The table below outlines the key steps in the TLR7-mediated immunomodulatory effects.

| Step | Description | Key Molecules Involved |

| 1. Recognition and Binding | This compound binds to the TLR7 receptor within the endosome. medchemexpress.com | This compound, TLR7 |

| 2. Receptor Dimerization and Adaptor Recruitment | Ligand binding induces TLR7 dimerization and the recruitment of the MyD88 adaptor protein. medchemexpress.com | TLR7, MyD88 |

| 3. Signaling Cascade Activation | A cascade of protein interactions and phosphorylations is initiated, leading to the activation of key transcription factors. medchemexpress.com | IRAK kinases, TRAF proteins |

| 4. Transcription Factor Activation and Nuclear Translocation | Transcription factors, including IRF-7 and NF-κB, are activated and move into the nucleus. medchemexpress.com | IRF-7, NF-κB |

| 5. Gene Expression | The transcription factors bind to the promoters of target genes, inducing the expression of type I interferons and other cytokines. medchemexpress.com | Type I Interferons (IFN-α, IFN-β), Pro-inflammatory cytokines |

Interactions with Pathogen-Derived Enzymes (Inferred from Analog Research)

While direct comprehensive studies on the enzymatic interactions of this compound are not extensively detailed in publicly available research, its structural similarity to other nucleoside analogs allows for well-grounded inferences about its potential biochemical activity. wikipedia.orgnih.gov The primary mechanism of action for such antiviral compounds is the disruption of viral replication through interaction with viral enzymes, particularly polymerases. wikipedia.orgnih.govyoutube.com

It is broadly accepted that nucleoside analogs must be phosphorylated to their triphosphate form to become active antimetabolites. wikipedia.orgyoutube.com This activation process is often initiated by a viral enzyme, such as thymidine (B127349) kinase in the case of herpes simplex virus, which provides a level of selectivity for infected cells. wikipedia.org Following the initial phosphorylation, cellular enzymes typically complete the conversion to the triphosphate derivative. youtube.com For this compound, this active form would be this compound triphosphate (xylo-GTP).

This activated analog, xylo-GTP, is hypothesized to act as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of viral DNA polymerases. nih.gov Research on the closely related analog, 9-(beta-D-arabinofuranosyl)guanine (ara-G), has demonstrated that its triphosphate form (ara-GTP) inhibits DNA polymerases from oncornaviruses. nih.gov Specifically, the inhibition was found to be competitive with dGTP. nih.gov Studies with 9-beta-D-arabinofuranosyladenine 5'-triphosphate (ara-ATP) have also shown competitive inhibition of herpes simplex virus (HSV)-induced DNA polymerase, with the viral polymerase being significantly more sensitive to the analog than cellular DNA polymerases. nih.gov This preferential inhibition of the viral enzyme is a key feature of effective nucleoside analog antivirals. nih.govyoutube.com

Molecular dynamics simulations have provided insights into the favorable interactions between xylose nucleosides with a phosphonate (B1237965) group at the 3'-position and the active site of the RNA-dependent RNA-polymerase (RdRp) of Enterovirus 71. nih.gov This suggests that the xylose sugar moiety can be accommodated within the active site of viral polymerases, supporting the potential for inhibitory interactions.

The principal mechanism of antiviral action for nucleoside analogs, following their incorporation into a growing nucleic acid strand, is chain termination. wikipedia.orgnih.govresearchgate.net This termination prevents the further elongation of the viral DNA or RNA, thereby halting replication. youtube.comresearchgate.net

There are two main conceptual ways this can occur:

Obligate Chain Termination: Many nucleoside analogs lack a 3'-hydroxyl group, which is chemically essential for the formation of the phosphodiester bond with the next incoming nucleotide. mdpi.com Once incorporated, the absence of this group makes further chain elongation impossible. researchgate.netmdpi.com

Non-obligate Chain Termination: In analogs that do possess a 3'-hydroxyl group, such as this compound, the mechanism is more subtle. The altered stereochemistry of the sugar ring can place the 3'-hydroxyl in a position that is unfavorable for the polymerase to catalyze the addition of the next nucleotide. mdpi.com This steric hindrance effectively terminates the chain. For example, the incorporation of remdesivir (B604916) monophosphate into the growing RNA chain leads to termination after the addition of three more nucleotides due to steric repulsion between the analog and an amino acid residue in the polymerase. mdpi.com

For this compound, it is inferred that once its triphosphate form is incorporated into the viral DNA, the unconventional orientation of the 3'-hydroxyl group on the xylose sugar would disrupt the geometry of the active site. This would prevent the viral polymerase from adding the subsequent nucleotide, leading to premature termination of the growing nucleic acid chain. nih.govmdpi.com

Structure Activity Relationship Sar Studies and Analogue Development

Influence of Sugar Moiety Stereochemistry on Biological Efficacy

The spatial arrangement of the sugar component in nucleoside analogues is a critical determinant of their biological effects. For 9-(beta-D-Xylofuranosyl)guanine, the xylofuranosyl sugar imparts distinct properties compared to its ribofuranosyl and arabinofuranosyl counterparts.

Comparative Analysis of Xylofuranosyl, Ribofuranosyl, and Arabinofuranosyl Nucleosides

Systematic studies have revealed that the stereochemistry of the sugar ring profoundly impacts the biological profile of guanosine (B1672433) analogues. While the naturally occurring guanosine contains a ribofuranose sugar, the epimeric arabinofuranosyl and xylofuranosyl analogues exhibit different biological activities.

A systematic synthesis and biological evaluation of α- and β-D-xylofuranosyl nucleosides of the five naturally occurring nucleic acid bases demonstrated that specific anomers possess notable biological activity. nih.gov Among the tested compounds, 9-(β-D-xylofuranosyl)guanine, along with 9-(β-D-xylofuranosyl)adenine and 1-(β-D-xylofuranosyl)cytosine, showed marked biological activity, including antiviral and cytostatic properties. nih.gov This highlights the importance of the β-anomeric configuration for the biological efficacy of xylofuranosyl nucleosides.

Impact of Guanine (B1146940) Base Modifications on Biological Activity

Research into the modification of the guanine base has explored various substitutions to enhance biological activity. For instance, the introduction of different substituents at the C-6 position of the purine (B94841) ring can lead to analogues with altered properties. rsc.org A facile method for such modifications involves the conversion of protected guanosine derivatives to O6-(benzotriazol-1-yl) intermediates, which can then react with various nucleophiles to yield C-6 modified 2-amino purine nucleoside analogues. rsc.org

Furthermore, the functional activity of some guanosine analogues has been linked to the activation of Toll-like receptor 7 (TLR7), leading to immunostimulatory and antiviral effects through the induction of type I interferons. medchemexpress.com This suggests that modifications to the guanine base could modulate this interaction and, consequently, the immune response.

Effects of Phosphate (B84403) Modifications on Antiviral and Biochemical Properties

The phosphorylation state of nucleoside analogues is often a prerequisite for their biological activity, as the monophosphate, diphosphate (B83284), and triphosphate forms are typically the active species that interact with cellular or viral enzymes.

5'-Monophosphate Derivatives

The 5'-monophosphate derivative of this compound, known as xylo-GMP, has been synthesized and evaluated for its antiviral activity. nih.gov Studies have shown that xylo-GMP exhibits moderate activity against a range of DNA viruses. nih.gov However, its efficacy was found to be less than that of ara-A (vidarabine), a known antiviral agent. nih.gov The mechanism of action for such 5'-monophosphate analogues often involves their incorporation into viral DNA, which leads to the termination of the growing DNA chain. ontosight.ai

Cyclic 3',5'-Monophosphate Derivatives

The cyclic 3',5'-monophosphate derivative, c-xylo-GMP, has also been synthesized and tested for its biological properties. nih.gov In studies against herpes virus type 1-induced encephalitis in mice, c-xylo-GMP demonstrated superior activity when administered intracerebrally compared to xylo-G and xylo-GMP. nih.gov This suggests that the cyclic phosphate modification can enhance the therapeutic potential in certain contexts, potentially by influencing its distribution, cellular uptake, or stability.

Comprehensive Biological Evaluation of Xylofuranosyl Nucleoside Libraries

The systematic synthesis and evaluation of libraries of xylofuranosyl nucleosides have been instrumental in understanding their structure-activity relationships. nih.gov These libraries often include analogues with variations in both the sugar and the base moieties.

A comprehensive study involving the synthesis and biological testing of α- and β-D-xylofuranosyl analogues of all five naturally occurring nucleobases revealed that the β-anomers of xylofuranosyladenine, xylofuranosylguanine, and xylofuranosylcytosine possessed significant biological activity. nih.gov These compounds were assessed for their effects on a variety of RNA and DNA viruses, as well as their impact on cell growth and the synthesis of macromolecules. nih.gov Such comprehensive evaluations are crucial for identifying lead compounds for further development and for elucidating the key structural features required for desired biological effects.

Rational Design Principles for Novel this compound Analogs

The rational design of novel analogs of this compound is a targeted approach to enhance its therapeutic potential by modifying its chemical structure to improve biological activity, selectivity, and pharmacokinetic properties. This process is guided by an understanding of the structure-activity relationships (SAR), which delineates how specific structural features of the molecule influence its biological effects. Key areas of modification include the xylofuranose (B8766934) sugar moiety and the guanine base, with a focus on improving antiviral efficacy.

A primary strategy in the rational design of this compound analogs involves the modification of the sugar ring, particularly at the 3', 4', and 5' positions. The conformation of the xylofuranose sugar is a critical determinant of biological activity. Studies on related xylofuranosyl nucleosides, such as 9-(beta-D-xylofuranosyl)adenine, have shown that alterations at the 4'-position can lead to a loss of antiviral activity. nih.gov The introduction of 4'-alkoxy groups, for instance, is believed to induce a conformational change in the sugar moiety that is detrimental to its interaction with target enzymes. nih.gov This underscores the stringent conformational requirements for biological activity and suggests that the integrity of the xylofuranose ring's pucker and the orientation of its substituents are paramount.

Phosphorylation of the 5'-hydroxyl group is another key area of rational design. The conversion of this compound (xylo-G) to its 5'-monophosphate (xylo-GMP) and cyclic 3',5'-monophosphate (c-xylo-GMP) has been explored to improve its antiviral profile. nih.gov While both the parent nucleoside and its phosphorylated derivatives exhibit moderate activity against DNA viruses, the cyclic monophosphate analog, c-xylo-GMP, has demonstrated superior activity in in vivo models of herpes virus-induced encephalitis. nih.gov This enhancement may be attributed to several factors, including altered cellular uptake, protection from enzymatic degradation, and a more efficient intracellular conversion to the active triphosphate form. The cyclization creates a more constrained and stable structure, which could influence its binding to target enzymes.

Furthermore, the 5'-position has been identified as a suitable site for the introduction of other functional groups to modulate biological activity. For example, the synthesis of 5'-guanidino xylofuranosyl nucleosides has been investigated, demonstrating that this position can accommodate bulky substituents to potentially confer novel biological properties, such as anticancer activity. mdpi.com While not directly focused on antiviral effects, this highlights the versatility of the 5'-position as a target for chemical modification in the rational design of new therapeutic agents based on the this compound scaffold.

| Compound Name | Modification | Observed Biological Activity | Reference |

| This compound (xylo-G) | Parent Compound | Moderately active against DNA viruses. | nih.gov |

| This compound 5'-monophosphate (xylo-GMP) | Phosphorylation at the 5' position | Moderately active against DNA viruses. | nih.gov |

| This compound cyclic 3',5'-monophosphate (c-xylo-GMP) | Cyclization between the 3' and 5' phosphate groups | Superior in vivo activity against herpes virus-induced encephalitis compared to xylo-G and xylo-GMP. | nih.gov |

| 4'-alkoxy analogs of 9-(beta-D-xylofuranosyl)adenine | Alkoxy group at the 4' position of the sugar | Loss of antiviral activity. | nih.gov |

| 5'-Guanidino xylofuranosyl nucleosides | Guanidino group at the 5' position | Anticancer and other biological activities. | mdpi.com |

Mechanisms of Action at the Molecular and Cellular Level

Molecular Targets of Action

9-(beta-D-Xylofuranosyl)guanine is a synthetic nucleoside analog of guanosine (B1672433). medchemexpress.comnih.gov Its structural similarity to the natural nucleoside allows it to interact with various molecular targets within the cell, leading to a range of biological effects.

As a guanosine analog, a primary mechanism of action for this compound and its derivatives is the disruption of nucleic acid synthesis. medchemexpress.com The compound has demonstrated activity against DNA viruses. nih.gov Its antiviral properties are attributed to its ability to interfere with viral DNA replication and RNA synthesis. biosynth.com Once inside a cell, nucleoside analogs are typically phosphorylated to their active triphosphate forms. For a related compound, 9-beta-D-xylofuranosyladenine, its 5'-triphosphate form (xylo-ATP) was found to be a potent inhibitor of DNA-dependent RNA polymerases I and II. nih.gov This inhibition was competitive with respect to the natural nucleotide ATP, indicating it directly competes for the active site of the enzymes responsible for building the RNA chain. nih.gov A similar mechanism is proposed for this compound, where its triphosphate derivative would compete with guanosine triphosphate (GTP), thereby inhibiting the synthesis of both viral and cellular genetic material. biosynth.comnih.gov

| Related Analog | Enzyme Inhibited | Inhibition Constant (Ki) | Mode of Inhibition |

| 9-beta-D-xylofuranosyladenine 5'-triphosphate (xylo-ATP) | RNA Polymerase I | 14 µM | Competitive with ATP |

| 9-beta-D-xylofuranosyladenine 5'-triphosphate (xylo-ATP) | RNA Polymerase II | 5 µM | Competitive with ATP |

| Data derived from studies on cherry salmon (Oncorhynchus masou) liver nuclei enzymes. nih.gov |

Beyond direct interference with nucleic acid synthesis, certain guanosine analogs possess immunostimulatory properties. medchemexpress.com This activity is often mediated through the activation of specific innate immune receptors. The functional activity of these analogs has been shown to depend on the activation of Toll-like receptor 7 (TLR7). medchemexpress.com TLR7 is an endosomal receptor that specializes in recognizing single-stranded viral RNA. nih.gov Plasmacytoid dendritic cells (pDCs) are key immune cells that express high levels of TLR7. nih.govnih.gov Upon activation by a ligand, such as a guanosine analog, TLR7 triggers a signaling cascade that results in the rapid and massive production of type I interferons. medchemexpress.comnih.gov These interferons are crucial cytokines that establish an antiviral state in surrounding cells, effectively inhibiting viral replication and spread. medchemexpress.com Therefore, this compound may exert some of its antiviral effects indirectly by stimulating a potent innate immune response. medchemexpress.com

Cellular Responses to this compound Exposure

The molecular interactions of this compound translate into significant and observable cellular responses, primarily centered on the inhibition of essential biosynthetic pathways and the potential induction of programmed cell death in specific contexts.

A direct consequence of targeting nucleic acid synthesis pathways is the inhibition of cellular macromolecule production. By acting as an inhibitor of RNA synthesis, this compound can halt the transcription of genetic information from DNA to RNA. biosynth.comnih.gov This cessation of transcription prevents the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are essential for protein synthesis. Consequently, the production of new proteins and enzymes within the cell is arrested. This inhibition of both RNA and subsequent protein synthesis is a key factor in its observed antiviral and potential antiproliferative effects. biosynth.comnih.gov

While direct studies on apoptosis induction by this compound are limited, research on closely related xylofuranosyl nucleoside analogs demonstrates that this class of compounds can induce cytotoxic effects that are often linked to apoptosis, or programmed cell death. For instance, related 5'-guanidino xylofuranosyl nucleosides have shown significant antiproliferative and cytotoxic activities against various cancer cell lines, including leukemia, breast cancer, and prostate cancer. mdpi.comnih.gov One such analog, a 5′-guanidino N⁹-linked 6-chloropurine (B14466) nucleoside, was selectively cytotoxic to prostate cancer cells. mdpi.comnih.gov Another related compound, 9-(2-C-cyano-2-deoxy-beta-D-arabino-pentofuranosyl)guanine, exhibited selective cytotoxicity against B-lymphoma cells infected with Kaposi's sarcoma-associated herpesvirus (KSHV), while showing no toxicity to uninfected cells. nih.gov This selective cytotoxicity towards rapidly dividing or virus-infected cells is a hallmark of drugs that trigger apoptotic pathways.

| Related Nucleoside Analog | Cell Line | Effect | IC₅₀ Value |

| 5′-guanidino N⁹-linked 6-chloropurine xylofuranosyl nucleoside | Prostate Cancer (DU-145) | Cytotoxicity | 27.63 µM |

| 5′-guanidino N⁷-linked 6-chloropurine xylofuranosyl nucleoside | Prostate Cancer (DU-145) | Cytotoxicity | 24.48 µM |

| 5′-guanidino N⁷-linked 6-chloropurine xylofuranosyl nucleoside | Colorectal Adenocarcinoma (HCT-15) | Cytotoxicity | 64.07 µM |

| 5′-guanidino N⁷-linked 6-chloropurine xylofuranosyl nucleoside | Breast Adenocarcinoma (MCF-7) | Cytotoxicity | 43.67 µM |

| IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. nih.gov |

Future Directions and Research Gaps in 9 Beta D Xylofuranosyl Guanine Research

Advanced Spectroscopic and Structural Characterization of Interactions

A fundamental aspect of understanding the biological activity of 9-(beta-D-Xylofuranosyl)guanine lies in the detailed characterization of its interactions with biological macromolecules. While basic structural information is available, a more granular understanding is required. Future research will likely employ advanced spectroscopic techniques to elucidate the dynamic and static nature of these interactions.

| Spectroscopic Technique | Information Gained | Potential Impact |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides insights into the three-dimensional structure and dynamics of the compound in solution and when bound to target proteins. 13C NMR data has already been documented. nih.gov | Elucidation of the precise binding mode and conformational changes upon interaction, guiding the design of analogs with improved affinity and specificity. |

| X-ray Crystallography | Determines the high-resolution, three-dimensional structure of this compound in complex with its biological targets. | Offers a static yet detailed snapshot of the binding pocket and key intermolecular interactions, crucial for structure-based drug design. |

| Mass Spectrometry (MS) | Can be used to study non-covalent interactions between the compound and its target proteins, providing stoichiometric and binding affinity information. | Complements other structural biology techniques by confirming the formation and stability of protein-ligand complexes. |

In-depth Enzymatic Profiling and Kinetic Studies

The therapeutic efficacy of many nucleoside analogs is contingent on their interaction with and metabolism by various enzymes. A comprehensive enzymatic profile of this compound is essential to predict its biological fate and mechanism of action. Future studies will need to focus on detailed kinetic analyses to quantify these interactions.

| Enzyme Class | Research Focus | Significance |

| Kinases | Identification of the specific cellular and viral kinases responsible for the phosphorylation of this compound to its active triphosphate form. | Understanding the activation pathway is critical for predicting its spectrum of activity and potential for resistance. Deficiencies in nucleoside-activating kinases are a known cause of resistance to nucleoside analogs. nih.gov |

| Polymerases | Kinetic studies (Km, kcat, Ki) to determine the efficiency of incorporation of the triphosphate form into DNA or RNA by viral and host polymerases. | Quantifying the inhibitory potential against viral replication and the potential for off-target effects on host cellular processes. |

| Nucleosidases/Phosphorylases | Evaluation of the susceptibility of this compound to cleavage by enzymes that break the glycosidic bond, leading to inactivation. | Assessing the metabolic stability of the compound and identifying potential pathways of degradation. |

Development of Predictive Models for Structure-Activity Relationships

To accelerate the discovery of more potent and selective derivatives of this compound, the development of robust structure-activity relationship (SAR) models is paramount. These computational models can help predict the biological activity of novel analogs before their synthesis, saving time and resources.

Future efforts in this area will involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: Building mathematical models that correlate the physicochemical properties of a series of analogs with their biological activities.

Molecular Docking and Dynamics Simulations: Utilizing computational methods to predict the binding affinity and orientation of new derivatives within the active site of target enzymes.

Pharmacophore Modeling: Identifying the key structural features of this compound that are essential for its biological activity, creating a template for the design of new compounds.

Exploration of Novel Bioactivities and Therapeutic Applications

While the primary focus of nucleoside analog research has often been on antiviral and anticancer activities, there is a growing interest in exploring their potential in other therapeutic areas. The unique structural features of this compound may confer novel bioactivities that have yet to be discovered.

Potential areas for future exploration include:

Immunomodulatory Effects: Investigating whether the compound can modulate immune responses, which could have applications in autoimmune diseases or as an adjuvant in vaccines.

Antiparasitic Activity: Screening against a panel of parasitic organisms to identify potential new treatments for diseases like malaria, leishmaniasis, or trypanosomiasis.

Neurological Applications: Exploring the potential effects on enzymes and receptors within the central nervous system.

Strategies for Overcoming Biological Resistance Mechanisms

A significant challenge in the clinical use of nucleoside analogs is the development of drug resistance. nih.gov While specific resistance mechanisms to this compound have not been extensively studied, general strategies for overcoming resistance to this class of compounds can be conceptually applied and investigated.

| Resistance Mechanism | Conceptual Strategy for this compound |

| Reduced drug uptake | Development of prodrugs with enhanced membrane permeability or targeted delivery systems (e.g., nanoparticles) to bypass deficient nucleoside transporters. nih.govnih.gov |

| Impaired phosphorylation | Co-administration with agents that upregulate the activity of key activating kinases or the development of pre-phosphorylated pronucleotides. nih.gov |

| Altered target enzyme | Design of second-generation analogs with modified structures that can bind to and inhibit mutated enzymes. youtube.com |

| Increased drug efflux | Use of efflux pump inhibitors in combination with this compound to increase its intracellular concentration. |

The path forward for this compound research is multifaceted and requires a collaborative, interdisciplinary approach. By systematically addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of this intriguing nucleoside analog and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-(β-D-Xylofuranosyl)guanine, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The β-anomer is synthesized via glycosylation of guanine with peracylated 1-O-acetyl-α-D-xylofuranose under controlled conditions (e.g., Lewis acid catalysts). Subsequent deprotection (e.g., alkaline hydrolysis) removes acetyl groups while preserving the β-glycosidic bond. The α-anomer requires multistep synthesis starting from 2-amino- or 2-mercapto-α-D-xylofuran[1',2':4,5]-2-oxazoline to ensure stereochemical fidelity .

- Key Variables : Temperature, solvent polarity, and catalyst choice (e.g., SnCl₄ vs. TMSOTf) critically affect anomer selectivity and yield.

Q. How is the purity and identity of 9-(β-D-Xylofuranosyl)guanine validated in synthetic workflows?

- Analytical Techniques :

- HPLC : Reverse-phase C18 columns with gradient elution (e.g., 0.1% TFA in CH₃CN/H₂O) at 220/260 nm UV detection .

- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight (283.24 g/mol) and detects impurities (e.g., unreacted guanine or xylose derivatives) .

- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) validates spatial configuration, with bond length precision <0.01 Å .

Q. What in vitro assays are used to evaluate the biological activity of 9-(β-D-Xylofuranosyl)guanine?

- Antiviral Screens : Test against RNA/DNA viruses (e.g., HSV-1, vaccinia) using plaque reduction assays. EC₅₀ values are determined via dose-response curves in Vero or HeLa cells .

- Cytostatic Activity : Cell proliferation assays (e.g., MTT) in leukemia (CEM) or solid tumor lines (HepG2) over 72 hours .

Advanced Research Questions

Q. What molecular mechanisms underlie the antiviral selectivity of 9-(β-D-Xylofuranosyl)guanine compared to arabinofuranosyl analogs (e.g., Ara-G)?

- Mechanistic Insights : Unlike Ara-G (a DNA chain terminator), 9-(β-D-Xylofuranosyl)guanine acts as a competitive inhibitor of viral kinases (e.g., HSV-1 TK) due to its xylose stereochemistry, which impedes phosphorylation and incorporation into viral DNA .

- Metabolic Stability : Resistance to cellular phosphodiesterases (vs. 2'-5'-A₃ analogs) enhances intracellular half-life, as shown in radiolabeled tracer studies .

Q. How can structural modifications enhance the bioavailability of 9-(β-D-Xylofuranosyl)guanine derivatives?

- Derivatization Strategies :

- Propargyl Modifications : Introducing 7-propargyl groups improves membrane permeability (logP optimization) and antiviral potency (e.g., EC₅₀ reduction from 50 μM to 5 μM in HSV-1) .

- Carboxymethyl Conjugates : Solid-phase synthesis of PNA conjugates enhances water solubility (>10 mg/mL in DMSO) and cellular uptake .

Q. What challenges arise in quantifying 9-(β-D-Xylofuranosyl)guanine in biological matrices, and how are they addressed?

- Analytical Challenges :

- Low Abundance : Requires LC-MS/MS with deuterated internal standards (e.g., d₃-9-(β-D-Xylofuranosyl)guanine) for quantification in plasma or tissue lysates.

- Matrix Effects : Solid-phase extraction (C18 cartridges) minimizes interference from nucleotides (e.g., GTP, dGTP) .

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.